N-(2,3-dihydro-1H-inden-1-yl)-2-ethoxyacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide typically involves the reaction of 2-ethoxyacetyl chloride with (1R)-2,3-dihydro-1H-inden-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In an industrial setting, the production of N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]acetamide
- N-[(1R)-3-(4-hydroxyphenyl)-1-methylpropyl]-2-(2-phenylindole)
Uniqueness
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide is unique due to its specific structural features, such as the ethoxyacetamide group attached to the indane moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-ethoxyacetamide |
InChI |
InChI=1S/C13H17NO2/c1-2-16-9-13(15)14-12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
KRJDSTFPRKPXFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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